(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride

Catalog No.
S13557310
CAS No.
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydroch...

Product Name

(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride

IUPAC Name

(1S)-1-(oxolan-3-yl)ethanamine;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m0./s1

InChI Key

ZYZOZVDOIHZJFI-GNVLWMSISA-N

Canonical SMILES

CC(C1CCOC1)N.Cl

Isomeric SMILES

C[C@@H](C1CCOC1)N.Cl

(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and an ethyl amine group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the tetrahydrofuran moiety contributes to its solubility and interaction with biological systems, making it a candidate for further research in pharmacology.

Involving (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride primarily include:

  • Amine Reactions: The amine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
  • Ring Opening Reactions: The tetrahydrofuran ring can undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives.
  • Acid-Base Reactions: As a hydrochloride salt, it can engage in acid-base chemistry, affecting its solubility and reactivity in biological systems

    The biological activity of (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride has been assessed through various computational models and experimental studies. It is predicted to exhibit:

    • Neuroprotective Effects: Potential interactions with neurotransmitter systems may indicate neuroprotective properties.
    • Antidepressant Activity: Structure-activity relationship studies suggest that similar compounds may exhibit antidepressant effects .
    • Antioxidant Properties: The compound's structure allows for possible antioxidant activity, neutralizing free radicals in biological systems .

Several methods have been proposed for synthesizing (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride:

  • Reduction of Ketones: Starting from ketones or aldehydes, reduction reactions can yield the desired amine.
  • Ring Formation: Tetrahydrofuran can be synthesized through the polymerization of epoxides followed by functionalization to introduce the amine group.
  • Direct Amination: Using amination techniques on suitable precursors allows for the direct introduction of the amine functionality into the tetrahydrofuran structure .

(1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for drug formulation targeting neurological disorders.
  • Chemical Research: Serving as a building block for synthesizing more complex molecules in organic chemistry.
  • Biological Studies: Investigating its effects on cellular processes and pathways, particularly in neuropharmacology .

Interaction studies involving (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride focus on its binding affinities with various biological targets:

  • Receptor Binding: Research indicates potential interactions with serotonin and dopamine receptors, which are crucial for mood regulation.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects .

These studies typically utilize computational modeling and high-throughput screening methods to predict interactions and assess biological activity.

Several compounds share structural similarities with (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-MethylaminoethanolEthanolamine derivativeAntidepressant properties
3-Hydroxy-N,N-dimethylbenzamideBenzamide derivativeAnalgesic effects
4-Amino-N,N-diethylbenzamideBenzamide derivativeAnticancer activity

Uniqueness of (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine Hydrochloride

What sets (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride apart is its specific tetrahydrofuran ring structure combined with an ethyl amine moiety, which may enhance its solubility and bioavailability compared to other similar compounds. This unique combination potentially leads to distinct pharmacological profiles, particularly in neuropharmacology .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.0763918 g/mol

Monoisotopic Mass

151.0763918 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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